molecular formula C26H22ClN5O B12764674 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide CAS No. 116990-04-6

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide

Cat. No.: B12764674
CAS No.: 116990-04-6
M. Wt: 455.9 g/mol
InChI Key: HPGGGDQUCVURNB-OKCVXOCRSA-N
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Description

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can inhibit specific enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide is unique due to the presence of the chloro and ethylphenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

116990-04-6

Molecular Formula

C26H22ClN5O

Molecular Weight

455.9 g/mol

IUPAC Name

2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-ethylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H22ClN5O/c1-3-17-8-10-18(11-9-17)16(2)30-31-24(33)15-32-23-13-12-19(27)14-20(23)25-26(32)29-22-7-5-4-6-21(22)28-25/h4-14H,3,15H2,1-2H3,(H,31,33)/b30-16+

InChI Key

HPGGGDQUCVURNB-OKCVXOCRSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N/NC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)/C

Canonical SMILES

CCC1=CC=C(C=C1)C(=NNC(=O)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

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